3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O3S2 and its molecular weight is 430.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of analogues, including 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, have been synthesized and characterized. These compounds have been subjected to antimicrobial evaluation and docking studies, showing their potential in microbial research (Spoorthy et al., 2021).
Antimicrobial Activity
- Research has focused on evaluating the antimicrobial properties of various synthesized compounds, including those related to the structure of this compound. These studies contribute to understanding the compound's potential in combating bacterial and fungal infections (Talupur et al., 2021).
Crystal Structure Analysis
- The crystal structure and molecular interactions of related compounds have been analyzed, contributing valuable insights into the molecular geometry and stability of such chemical structures. This analysis aids in understanding the chemical behavior and potential applications of the compound in various fields, including materials science and pharmacology (Prabhuswamy et al., 2016).
Antitumor Activity
- Some studies have explored the antitumor activity of similar compounds, providing a foundation for understanding the potential cancer-fighting properties of this compound. This research is crucial for developing new therapeutic agents for cancer treatment (Ostapiuk et al., 2017).
Spectrum Analysis
- The absorption and fluorescence spectra of related carboxamides, including structures similar to this compound, have been studied. This research is significant in fields such as photophysics and material sciences, where understanding the light absorption and emission properties of compounds is crucial (Patil et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-25-14-8-7-11(9-15(14)26-2)13-10-27-20(22-13)23-19(24)18-17(21)12-5-3-4-6-16(12)28-18/h3-10H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKXSTSHPWGIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.